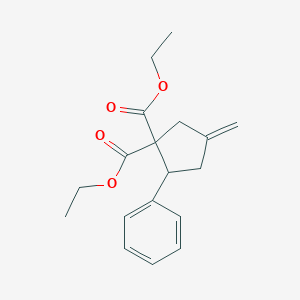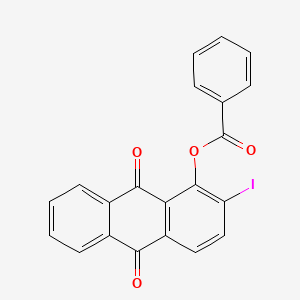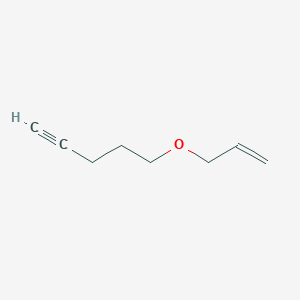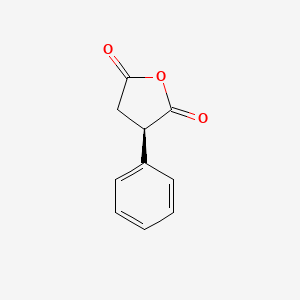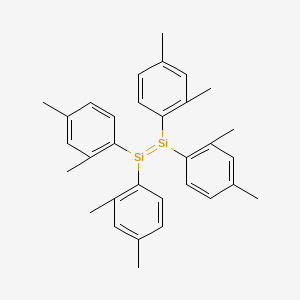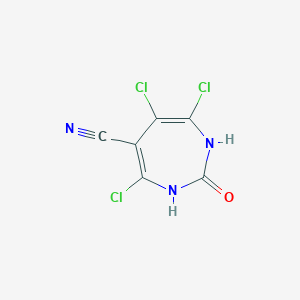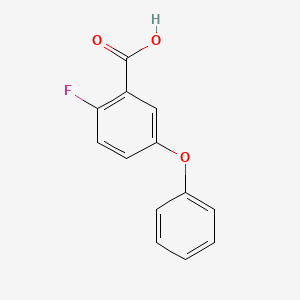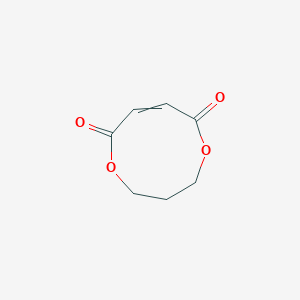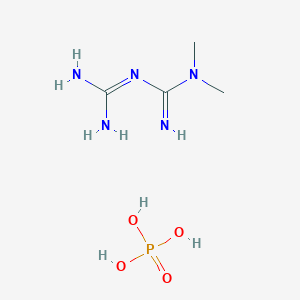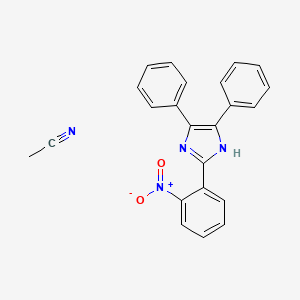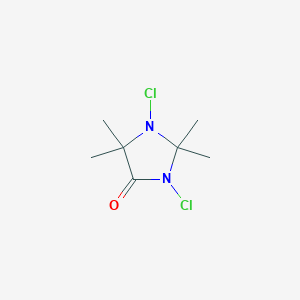
1,3-Dichloro-2,2,5,5-tetramethylimidazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dichloro-2,2,5,5-tetramethylimidazolidin-4-one is a halamine disinfectant known for its potent biocidal properties. It is used in various applications, including water treatment, textile disinfection, and as an antibacterial agent in aquaculture . This compound is particularly effective due to its ability to release chlorine, which is a powerful disinfectant.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dichloro-2,2,5,5-tetramethylimidazolidin-4-one typically involves the chlorination of 2,2,5,5-tetramethylimidazolidin-4-one. This reaction is carried out under controlled conditions to ensure the selective formation of the dichloro derivative .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale chlorination processes. These processes are designed to maximize yield and purity while minimizing the formation of by-products. The reaction is typically conducted in the presence of a chlorinating agent such as chlorine gas or sodium hypochlorite .
化学反応の分析
Types of Reactions
1,3-Dichloro-2,2,5,5-tetramethylimidazolidin-4-one undergoes several types of chemical reactions, including:
Oxidation: The compound can act as an oxidizing agent, facilitating the oxidation of various substrates.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents used with this compound include hydrogen peroxide and potassium permanganate.
Substitution: Nucleophiles such as amines and thiols are commonly used in substitution reactions.
Major Products Formed
科学的研究の応用
1,3-Dichloro-2,2,5,5-tetramethylimidazolidin-4-one has a wide range of scientific research applications:
作用機序
The biocidal activity of 1,3-Dichloro-2,2,5,5-tetramethylimidazolidin-4-one is primarily due to its ability to release chlorine. When dissolved in water, the compound dissociates to release chlorine, which then reacts with microbial cell components, leading to cell death . The molecular targets include proteins, lipids, and nucleic acids, which are oxidized or chlorinated, disrupting cellular functions and integrity .
類似化合物との比較
Similar Compounds
1-Bromo-3-chloro-2,2,5,5-tetramethylimidazolidin-4-one: Similar in structure but contains a bromine atom instead of a second chlorine atom.
1-Chloro-2,2,5,5-tetramethylimidazolidin-4-one: Contains only one chlorine atom and is less potent as a disinfectant compared to the dichloro derivative.
Uniqueness
1,3-Dichloro-2,2,5,5-tetramethylimidazolidin-4-one is unique due to its high efficacy as a disinfectant and its ability to release chlorine in a controlled manner. This makes it more effective and safer for use in various applications compared to other similar compounds .
特性
CAS番号 |
128780-87-0 |
|---|---|
分子式 |
C7H12Cl2N2O |
分子量 |
211.09 g/mol |
IUPAC名 |
1,3-dichloro-2,2,5,5-tetramethylimidazolidin-4-one |
InChI |
InChI=1S/C7H12Cl2N2O/c1-6(2)5(12)10(8)7(3,4)11(6)9/h1-4H3 |
InChIキー |
VISGDCFUXPEFDW-UHFFFAOYSA-N |
正規SMILES |
CC1(C(=O)N(C(N1Cl)(C)C)Cl)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


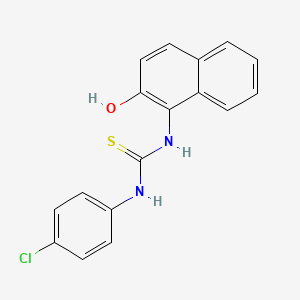
![{[3-(Benzenesulfonyl)-2-methoxyprop-1-en-1-yl]sulfanyl}benzene](/img/structure/B14286721.png)
